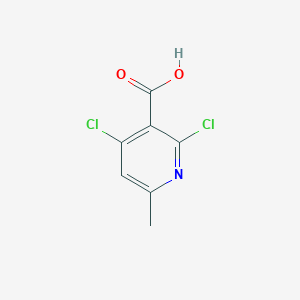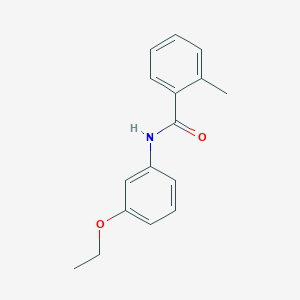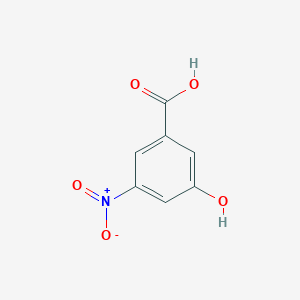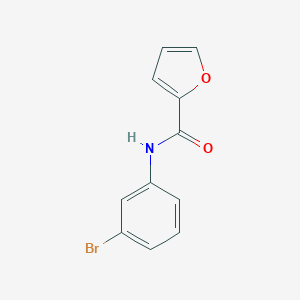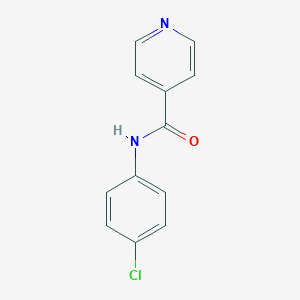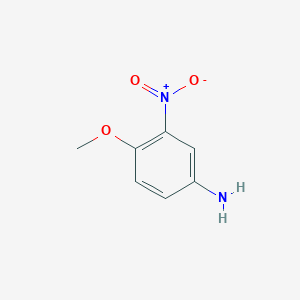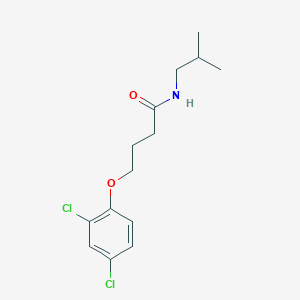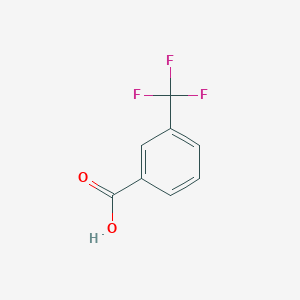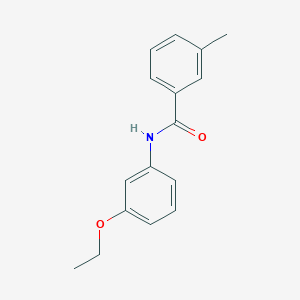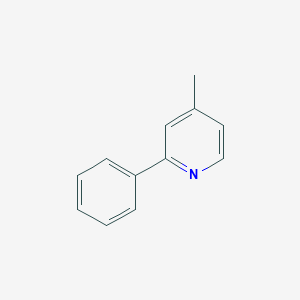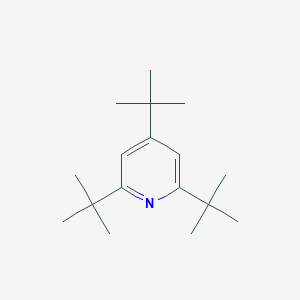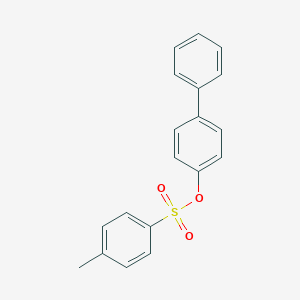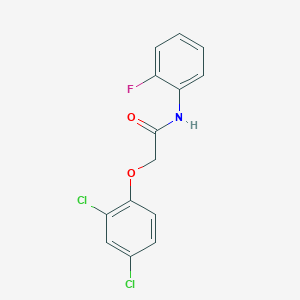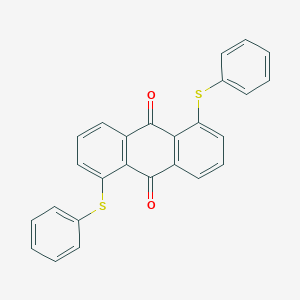
9,10-Anthracenedione, 1,5-bis(phenylthio)-
Vue d'ensemble
Description
9,10-Anthracenedione, 1,5-bis(phenylthio)-, also known as Dibenzothiophenequinone (DBTQ), is a synthetic organic compound that has gained attention in scientific research due to its unique chemical properties. DBTQ has a molecular formula of C26H16O2S2 and a molecular weight of 448.54 g/mol. This compound is widely used in various fields of research, including the study of organic synthesis, materials science, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of DBTQ is not well understood. However, it is believed that DBTQ acts as an oxidant and can react with various nucleophiles, such as thiols and amines. This reactivity makes DBTQ a useful tool for organic synthesis and materials science.
Effets Biochimiques Et Physiologiques
DBTQ has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit some cytotoxicity towards cancer cells in vitro. Further studies are needed to investigate the potential therapeutic applications of DBTQ.
Avantages Et Limitations Des Expériences En Laboratoire
DBTQ has several advantages for use in laboratory experiments. It is a stable and relatively inexpensive compound that is readily available. Moreover, it has a wide range of reactivity, making it a versatile tool for organic synthesis and materials science. However, DBTQ also has some limitations. It is a toxic compound, and appropriate safety precautions must be taken when handling it. In addition, its reactivity can make it difficult to control in some reactions.
Orientations Futures
There are several future directions for research involving DBTQ. One potential area of research is the development of new synthetic methods for DBTQ and its derivatives. Another area of research is the investigation of the biochemical and physiological effects of DBTQ, particularly its potential as a therapeutic agent for cancer. Moreover, the use of DBTQ in materials science and the development of new materials with unique properties is an area of research that is likely to continue to grow in the future.
Applications De Recherche Scientifique
DBTQ has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of various organic compounds, including heterocyclic compounds and natural products. In addition, DBTQ has been used as a building block for the synthesis of materials with unique optical and electronic properties. Moreover, DBTQ has been used as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
55879-96-4 |
|---|---|
Nom du produit |
9,10-Anthracenedione, 1,5-bis(phenylthio)- |
Formule moléculaire |
C26H16O2S2 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
1,5-bis(phenylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C26H16O2S2/c27-25-20-14-8-16-22(30-18-11-5-2-6-12-18)24(20)26(28)19-13-7-15-21(23(19)25)29-17-9-3-1-4-10-17/h1-16H |
Clé InChI |
JGDLEVAYNWLIKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SC5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SC5=CC=CC=C5 |
Autres numéros CAS |
55879-96-4 |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

